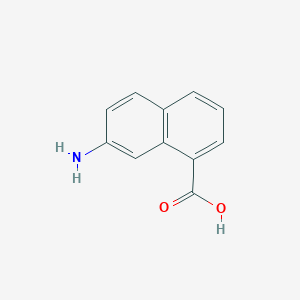

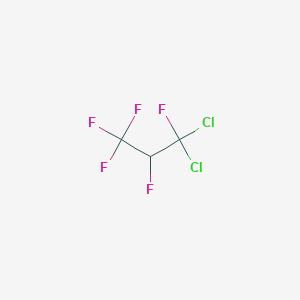

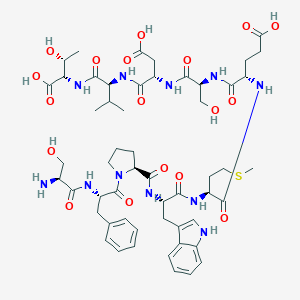

![molecular formula C11H15NO6S B039212 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid CAS No. 113793-31-0](/img/structure/B39212.png)

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid often involves complex multi-step chemical reactions. For instance, compounds like [11C]MSMA, a matrix metalloproteinase (MMP) inhibitor, have been synthesized from amino acid precursors such as (L)-valine through an O-[11C]methylation method, indicating a sophisticated approach to synthesizing sulfonamide derivatives (Zheng et al., 2004).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for determining their potential applications. The molecular structure impacts the compound's reactivity, physical and chemical properties, and interaction with biological systems. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed for this analysis.

Chemical Reactions and Properties

Compounds related to 3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid participate in a variety of chemical reactions. For example, the introduction of sulfone and sulfonylamino groups can significantly affect a molecule's reactivity towards nucleophiles and electrophiles, influencing its potential as a synthetic intermediate or therapeutic agent.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are important for their practical applications. These properties can be tailored through structural modifications, such as altering the length of the alkyl chain or introducing different functional groups.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. For instance, the presence of the hydroxyl and methoxy groups can influence the compound's acidity and hydrogen bonding capacity, affecting its solubility and interaction with biological molecules.

For detailed mechanistic studies, the work by Cox, Onyido, and Buncel (1992) provides insights into the hydrolysis of methoxy functions in related azo compounds, highlighting the complexity of reactions that similar structures might undergo under different conditions (Cox, R. A., Onyido, I., & Buncel, E., 1992).

properties

IUPAC Name |

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAHSOIECXJUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407345 |

Source

|

| Record name | ST51042995 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid | |

CAS RN |

113793-31-0 |

Source

|

| Record name | ST51042995 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

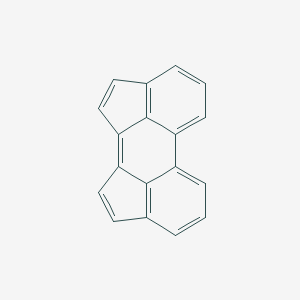

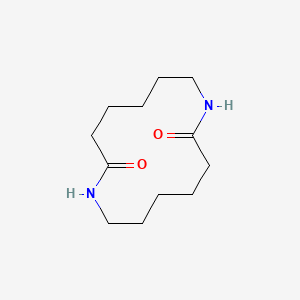

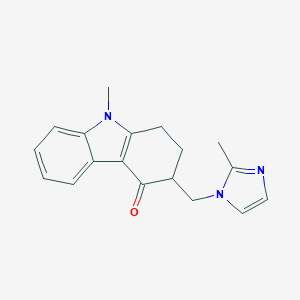

![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)

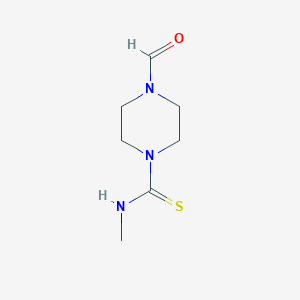

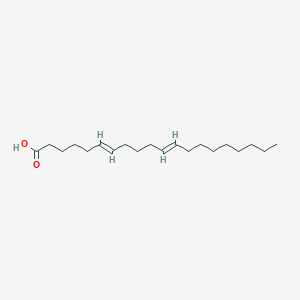

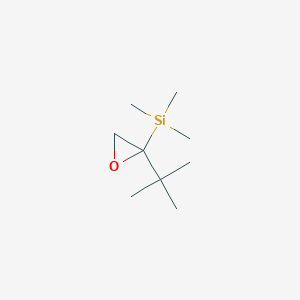

![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)

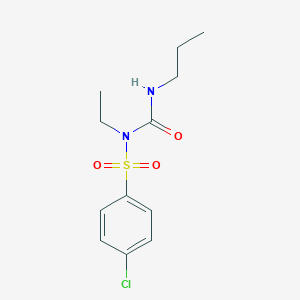

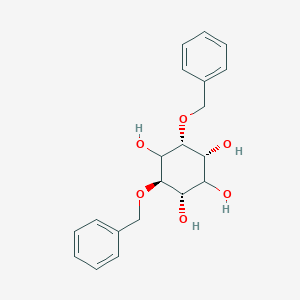

![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)